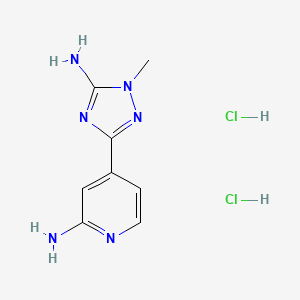

4-(5-amino-1-metil-1H-1,2,4-triazol-3-il)piridin-2-amina dihidrocloruro

Descripción general

Descripción

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H12Cl2N6 and its molecular weight is 263.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los triazoles, incluido el 4-(5-amino-1-metil-1H-1,2,4-triazol-3-il)piridin-2-amina dihidrocloruro, han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .

Síntesis orgánica

Los triazoles se utilizan en síntesis orgánica debido a su alta estabilidad química . Por lo general, son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras, incluso a altas temperaturas .

Química de polímeros

En el campo de la química de polímeros, los triazoles juegan un papel importante debido a su fuerte momento dipolar . Esto hace que el motivo de 1,2,3-triazol sustituido se parezca estructuralmente al enlace amida .

Química supramolecular

Los triazoles se utilizan en química supramolecular debido a su capacidad de formación de enlaces de hidrógeno . Tienen una amplia gama de aplicaciones en productos farmacéuticos, química supramolecular, síntesis orgánica y biología química .

Bioconjugación

Los triazoles se utilizan en la bioconjugación, una estrategia química que une dos biomoléculas . Esto es particularmente útil para crear nuevos biomateriales y sistemas de administración de fármacos .

Imágenes fluorescentes

Los triazoles se utilizan en imágenes fluorescentes, una técnica utilizada en la investigación biológica para visualizar células y tejidos . Se pueden utilizar para crear sondas fluorescentes que se unen a objetivos específicos en muestras biológicas .

Ciencia de materiales

En ciencia de materiales, los triazoles se utilizan debido a sus propiedades únicas . Se pueden utilizar para crear nuevos materiales con propiedades mejoradas .

Actividad anticancerígena

Algunos derivados de triazol han mostrado una actividad citotóxica efectiva contra varias líneas celulares de cáncer . Por ejemplo, el compuesto 10ec indujo la apoptosis de las células BT-474 .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51) .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, are known to inhibit the function of enzymes like cyp51 . This inhibition could potentially lead to changes in cellular processes.

Biochemical Pathways

The inhibition of enzymes like cyp51 by similar compounds could potentially affect various biochemical pathways, including those involved in the synthesis of sterols .

Result of Action

The inhibition of enzymes like cyp51 by similar compounds could potentially lead to changes in cellular processes .

Análisis Bioquímico

Biochemical Properties

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction with these enzymes can lead to modulation of their activity, thereby influencing downstream signaling events. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular processes .

Molecular Mechanism

The molecular mechanism of action of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and differentiation. At high doses, it can exhibit toxic or adverse effects, such as inducing apoptosis or causing cellular damage. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects in clinical applications .

Metabolic Pathways

4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as kinases and phosphatases, leading to changes in metabolic pathways and flux. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can affect metabolite levels by modulating the activity of enzymes involved in their synthesis and degradation. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in specific cellular compartments. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can interact with binding proteins that regulate its localization and distribution within cells and tissues. Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it can be directed to the nucleus, mitochondria, or other organelles, where it can exert its biological effects. The subcellular localization of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is critical for understanding its mechanism of action and potential therapeutic applications .

Actividad Biológica

The compound 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride , commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride features a pyridine ring and a triazole moiety. The presence of these heterocycles contributes to its biological activity. The compound is typically synthesized through various chemical pathways involving aminoguanidine and isonicotinic acid derivatives.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds similar to 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine have shown significant activity against resistant strains of Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 3.12 | Staphylococcus aureus |

| Triazole Derivative B | 12.5 | Escherichia coli |

These compounds exhibit a mechanism of action that may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Antifungal Activity

The antifungal potential of triazole derivatives has also been explored. Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger . The mechanism often involves the disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| Triazole Derivative C | 0.5 | Candida albicans |

| Triazole Derivative D | 8.0 | Aspergillus niger |

Anticancer Activity

The anticancer properties of triazoles are being actively researched due to their ability to induce apoptosis in cancer cells. Studies have shown that the compound can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Evaluation

In vitro studies demonstrated that 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride exhibited cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 10 µM and 15 µM respectively . This suggests a promising avenue for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in DNA synthesis or repair.

- Receptor Modulation : The compound could modulate receptor activity related to cell proliferation and apoptosis.

- Metal Complexation : Some studies suggest that metal complexes formed with triazoles can enhance biological activity through increased solubility and bioavailability .

Propiedades

IUPAC Name |

4-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6.2ClH/c1-14-8(10)12-7(13-14)5-2-3-11-6(9)4-5;;/h2-4H,1H3,(H2,9,11)(H2,10,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCUEIXCRFGQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC(=NC=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.